molecular formula C27H30F6N2O2 B566028 17α-Dutasteride CAS No. 1796930-46-5

17α-Dutasteride

カタログ番号 B566028
CAS番号: 1796930-46-5
分子量: 528.539
InChIキー: JWJOTENAMICLJG-UWKVNAJESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17α-Dutasteride is an impurity of Dutasteride . Dutasteride is a medication primarily used to treat the symptoms of benign prostatic hyperplasia (BPH), an enlarged prostate not associated with cancer . It is also used for scalp hair loss in men and as a part of hormone therapy in transgender women .


Synthesis Analysis

Dutasteride is a synthetic 4-azasteroid . The synthetic process comprises the mixed anhydride formation, its subsequent reaction with 2,5-bis (trifluoromethyl)phenylamine in the presence of an appropriate Lewis catalyst and its isolation, purification, and crystallization from acetonitrile/water .


Molecular Structure Analysis

The molecular formula of Dutasteride is C27H30F6N2O2 . It is an aza-steroid, a member of (trifluoromethyl)benzenes, and a delta-lactam . It derives from a hydride of a 5alpha-androstane .


Chemical Reactions Analysis

Dutasteride is a 4-azo analog of testosterone and is a competitive, selective inhibitor of both reproductive tissues (type 2) and skin and hepatic (type 1) 5α-reductase . Type I and II 5α-reductase enzymes convert testosterone into dihydrotestosterone (DHT), a primary hormonal mediator that plays a role in the development and enlargement of the prostate gland .


Physical And Chemical Properties Analysis

The molecular weight of Dutasteride is 528.5 g/mol . It is an aza-steroid, a member of (trifluoromethyl)benzenes, and a delta-lactam .

科学的研究の応用

Chemoprevention in Prostate Cancer

Dutasteride, a dual 5α-reductase inhibitor, has shown promise in the chemoprevention of prostate cancer. It inhibits both type I and type II 5α-reductase enzymes, leading to a significant decrease in serum prostate-specific antigen levels and prostate volume. Early data suggest a decrease in prostate cancer incidence among dutasteride-treated patients, highlighting its potential role in cancer prevention (Musquera et al., 2008).

Treatment of Benign Prostatic Hyperplasia (BPH)

Dutasteride has been effective in the treatment of symptomatic benign prostatic hyperplasia (BPH), offering significant improvements in symptoms, quality of life, and urinary flow rates. Long-term treatment results in continued improvements and reductions in prostate volume, demonstrating its efficacy and safety for BPH management (Debruyne et al., 2004).

Interaction with Human Alpha-2-Macroglobulin

Research exploring the interaction between dutasteride and human alpha-2-macroglobulin (α2M), a major proteinase inhibitor, suggests that dutasteride binding can alter the antiproteolytic potential of α2M. This interaction may have implications for dutasteride's physiological effects and its role in prostate cancer treatment (Zia et al., 2019).

Metabolic Effects

Studies have indicated that dutasteride, through dual inhibition of 5α-reductase, can impact metabolic functions, including insulin sensitivity and lipid metabolism. Such findings underscore the need to understand the broader metabolic implications of 5α-reductase inhibition in clinical settings (Hazlehurst et al., 2015).

Androgen Metabolism in Human Skin

Dutasteride has been investigated for its effects on androgen metabolism within human skin, which could have implications for conditions like acne and androgenetic alopecia. By inhibiting 5α-dihydro metabolite formation, dutasteride may offer a novel approach to managing these conditions (Münster et al., 2003).

Role in Steroid Hormone Receptor Mediation

Research into the effects of dutasteride on steroid hormone receptors, particularly in the context of benign prostatic hyperplasia (BPH), suggests that it may mediate clinical effects through modulation of estrogen receptor-beta (ERβ) and androgen receptor pathways. This modulation is associated with reduced prostate volume and serum prostate-specific antigen levels, highlighting the potential of dutasteride in influencing steroid hormone receptor activity (Alonso et al., 2015).

作用機序

Biochemical Pathways

The primary biochemical pathway affected by 17α-Dutasteride is the conversion of testosterone to DHT by the 5α-reductase enzyme . By inhibiting this enzyme, this compound prevents the conversion of testosterone to DHT, leading to a decrease in DHT levels in the blood by up to 98% . This reduction in DHT levels affects the hormonal balance, particularly in the prostate gland, where DHT plays a crucial role in its development and enlargement .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by the formulation in which it is presented . Dutasteride has a complex elimination profile, involving both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life (t ½) of 3–5 weeks . Accordingly, dutasteride is dosed in a way that requires at least 3 months of treatment to reach steady-state concentrations .

Result of Action

The primary result of this compound’s action is the reduction of symptoms associated with benign prostatic hyperplasia (BPH) in adult males . By reducing the levels of DHT, this compound helps to decrease the size of an enlarged prostate, thereby improving symptoms and reducing the risk of acute urinary retention and the need for BPH-related surgery .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability . Therefore, it’s crucial to consider these factors when administering the drug to ensure optimal therapeutic outcomes.

Safety and Hazards

Dutasteride can cause birth defects if a woman is exposed to it during pregnancy . The most commonly reported side effects of dutasteride, although rare, include sexual dysfunction and depression .

将来の方向性

Topical finasteride 0.5% in combination with minoxidil 2% could represent a valid therapeutic option for the treatment of postmenopausal female pattern hair loss, showing higher efficacy than topical 17α-estradiol with minoxidil 2% both at 6-month and 12- to 18-month follow-up . Cell-based treatment may be the future of medical treatment of hair loss, but more time is needed to establish effectiveness, cost, and technical details .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of 17α-Dutasteride involves the conversion of 4,6-androstadiene-3,17-dione to 17α-hydroxy-5α-androstan-3-one, followed by the addition of a 4-aza-5α-androst-1-ene-3-one moiety to the C17 position of the steroid nucleus.", "Starting Materials": [ "4,6-androstadiene-3,17-dione", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Acetic acid", "Methanol", "Ethyl acetate", "Dimethylformamide", "Triethylamine", "4-Aza-5α-androst-1-ene-3-one", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Reduction of 4,6-androstadiene-3,17-dione with sodium borohydride in methanol to yield 5α-androstane-3,17-dione", "Conversion of 5α-androstane-3,17-dione to 17α-hydroxy-5α-androstan-3-one using sodium hydroxide and hydrogen chloride", "Protection of the hydroxyl group at C17 position with acetic anhydride and pyridine to yield 17-acetoxy-5α-androstan-3-one", "Addition of 4-aza-5α-androst-1-ene-3-one to the C17 position of 17-acetoxy-5α-androstan-3-one using triethylamine and dimethylformamide as a solvent to yield 17α-Dutasteride", "Removal of the acetyl group at C17 position using sodium hydroxide and methanol", "Reduction of the 4-aza-5α-androst-1-ene-3-one moiety using palladium on carbon and hydrogen gas to yield 17α-Dutasteride" ] }

CAS番号

1796930-46-5

分子式

C27H30F6N2O2

分子量

528.539

IUPAC名

(1R,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19-,21+,24-,25+/m0/s1

InChIキー

JWJOTENAMICLJG-UWKVNAJESA-N

SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。